molecular formula C19H16F2N2O3 B2597010 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate CAS No. 866018-41-9

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2597010
CAS No.: 866018-41-9
M. Wt: 358.345
InChI Key: JANPGGKYXCPITI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a fluorobenzenecarboxylate moiety. The presence of fluorine atoms could potentially influence the compound’s reactivity and interactions with biological systems .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorobenzenecarboxylate moiety could be introduced through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a fluorobenzenecarboxylate moiety. The fluorine atoms could potentially participate in hydrogen bonding, influencing the compound’s three-dimensional structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the fluorine atoms. The pyrazole ring is a site of potential electrophilic substitution, while the fluorine atoms could enhance the compound’s reactivity due to their high electronegativity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Crystal Structure and Synthesis

The compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate, and its derivatives have been a subject of interest due to their intriguing chemical properties and potential applications. Kumar et al. (2018) presented a detailed study on the crystal structure of a closely related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate. This compound was synthesized using an eco-friendly catalyst, showcasing a triclinic crystal structure with specific angles and stabilized by various interactions like N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions, along with weak π···π interactions (Kumar, Banerjee, Brahmachari & Gupta, 2018).

Kariuki, Abdel-Wahab & El‐Hiti (2021) synthesized isostructural compounds with a focus on 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its variants. These compounds were characterized by single-crystal diffraction, revealing a triclinic symmetry and planar structures apart from one of the fluorophenyl groups (Kariuki, Abdel-Wahab & El‐Hiti, 2021).

Biochemical Properties and Application

Sunder and Maleraju (2013) delved into the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and evaluated their anti-inflammatory activities. They discovered that among the synthesized derivatives, some exhibited significant anti-inflammatory effects, showcasing the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).

Future Directions

Future research on this compound could focus on elucidating its biological activities and potential applications. This could involve in vitro and in vivo studies to evaluate its pharmacological effects, as well as investigations into its mechanism of action .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-12-17(10-11-26-19(25)13-2-4-14(20)5-3-13)18(24)23(22-12)16-8-6-15(21)7-9-16/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPGGKYXCPITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCOC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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